N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine
Overview
Description
AKT-I-1 is a selective reversible inhibitor of Akt1.
Mechanism of Action
Target of Action
AKT-I-1, also known as N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine or Akt-l-1, primarily targets the Akt family of proteins , also known as Protein Kinase B (PKB) . The Akt family consists of three isoforms: Akt1, Akt2, and Akt3 . These proteins are serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Akt-I-1 interacts with its targets by inhibiting the phosphorylation of Akt itself and Akt-mediated downstream signal proteins, thereby inhibiting the proliferation of cancer cells . The unique activation mechanism of Akt involves a change in the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain . This makes Akt a suitable target for highly specific allosteric modulation .
Biochemical Pathways
Akt-I-1 affects the PI3K/Akt/mTOR signaling pathway . When this pathway is activated, it influences cell proliferation, cell growth, and apoptosis . Akt-mediated phosphorylation of TSC2 releases TSC-inhibition of the GTPase, RSD homolog enriched in brain (RHEB), and RHEB activates mTORC1 kinase . Moreover, when the pathway is activated by insulin, insulin receptor substrate 1 (IRS-1) transcription is down-regulated, in a negative feedback loop via mTORC1 and S6K1 activation .
Pharmacokinetics
The pharmacokinetics of Akt inhibitors like Akt-I-1 have been studied in clinical trials . Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses; the median time to peak plasma concentrations was 1.5 to 2.5 hours post dose, with a half-life of approximately 1.7 days .
Result of Action
The molecular and cellular effects of Akt-I-1’s action include the inhibition of cancer cell proliferation and the modulation of various downstream effectors, e.g. NF-κB, Bcl-2 family proteins, FOXO transcription factors, and MDM2, which in turn stimulate tissue growth . Moreover, dual phosphorylation at Ser477/Thr479 activates Akt1 through a different allosteric mechanism via an apparent activation loop interaction that reduces autoinhibition by the PH domain and weakens PIP3 affinity .
Action Environment
The action of Akt-I-1 can be influenced by environmental factors such as the presence of other mutations. For instance, some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms . Moreover, the use of Akt inhibitors in patients with breast cancer could paradoxically accelerate metastatic progression in some genetic contexts .
Properties
IUPAC Name |
N-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N',N',2,2-tetramethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6/c1-22(2,15-27(3)4)14-23-20-18(16-11-8-12-16)13-19-24-25-21(28(19)26-20)17-9-6-5-7-10-17/h5-7,9-10,13,16H,8,11-12,14-15H2,1-4H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCXKEHHZXEWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1C4CCC4)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437693 | |
Record name | Akt-l-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473382-39-7 | |
Record name | Akt-I-1 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473382397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Akt-l-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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